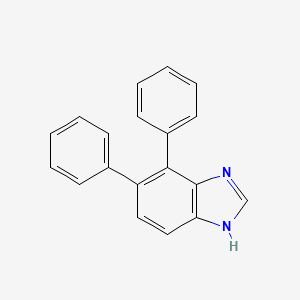

![molecular formula C13H18ClNO2S B5510973 1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)

1-[(4-chlorobenzyl)sulfonyl]azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of molecules similar to “1-[(4-chlorobenzyl)sulfonyl]azepane” often involves complex organic reactions, including cycloaddition and functional group transformations. For instance, the synthesis of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes showcases the type of reactions that might be relevant to the synthesis of our molecule of interest, suggesting the utility of [3+2] cycloaddition reactions in constructing complex sulfonamide structures (Kadhim et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including “this compound,” is characterized by the presence of a sulfonyl group (-SO2-) attached to an azepane ring, a seven-membered cyclic amine. The chlorobenzyl group attached to the sulfonyl function adds to the molecule's complexity and influences its chemical behavior and interaction capabilities. Such structural elements are critical in determining the molecule's reactivity and physical properties.

Chemical Reactions and Properties

Sulfonamides, including those with azepane structures, participate in a variety of chemical reactions. They can act as electrophiles in substitution reactions or as bases in acid-base interactions. The presence of the sulfonyl group significantly impacts the electronic properties of the molecule, affecting its reactivity patterns (Carta et al., 2012).

Aplicaciones Científicas De Investigación

Azepanium Ionic Liquids

- Application : Azepanium ionic liquids, derived from azepane, show potential as room temperature ionic liquids. These liquids have applications in the polyamide industry and can mitigate disposal issues through transformations that avoid combustion. They demonstrate wide electrochemical windows, making them promising alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).

Rhodium-Catalyzed Substrate-Controlled C-C Bond Activation

- Application : Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, through rhodium-catalyzed and substrate-controlled selective C-C bond activation, can produce benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These products have significant implications in organic synthesis (Chen et al., 2016).

Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst

- Application : A new nano-sized N-sulfonic acid catalyst shows efficacy in promoting the one-pot synthesis of hexahydroquinolines, which are important in pharmaceutical chemistry. This catalyst demonstrates reusability and high catalytic activity (Goli-Jolodar et al., 2016).

Electronic Transport in Poly(Azomethine Sulfone)s Thin Films

- Application : Poly(azomethine sulfone)s show semiconducting properties, with potential use in electronic devices. These materials, when used in thin films, display characteristics like temperature-dependent electrical conductivity, which can be crucial for semiconducting applications (Rusu et al., 2007).

Synthesis of Sulfonated Poly(Ether Sulfone)s for Fuel Cell Applications

- Application : Sulfonated poly(ether sulfone)s are prepared for fuel cell applications. These polymers form phase-separated structures that facilitate efficient proton conduction, crucial for enhancing the performance of fuel cells (Matsumoto et al., 2009).

Sulfonated Block Copolymers with Fluorenyl Groups

- Application : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, developed for fuel-cell applications, show higher proton conductivity and mechanical properties than some existing materials, indicating their potential in improving fuel cell efficiency (Bae et al., 2009).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methylsulfonyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c14-13-7-5-12(6-8-13)11-18(16,17)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERLLARUWYGJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49819429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)

![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)

![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)